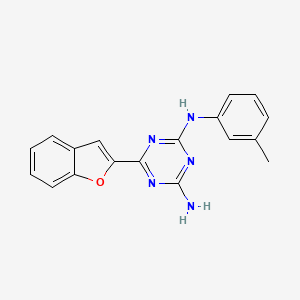

6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(1-Benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a diaryl-substituted 1,3,5-triazine-2,4-diamine derivative characterized by a benzofuran moiety at position 6 of the triazine ring and a 3-methylphenyl group at the N2 position. Its molecular formula is C₁₉H₁₇N₅O, with a molecular weight of 331.38 g/mol .

The synthesis of such compounds typically involves nucleophilic substitution reactions on 6-chloro-1,3,5-triazine-2,4-diamine intermediates, where aryl groups are introduced via Buchwald-Hartwig amination or Ullmann coupling .

Properties

Molecular Formula |

C18H15N5O |

|---|---|

Molecular Weight |

317.3 g/mol |

IUPAC Name |

6-(1-benzofuran-2-yl)-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C18H15N5O/c1-11-5-4-7-13(9-11)20-18-22-16(21-17(19)23-18)15-10-12-6-2-3-8-14(12)24-15/h2-10H,1H3,(H3,19,20,21,22,23) |

InChI Key |

OOIJIHNGDBQINP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of benzofuran derivatives with triazine precursors under specific conditions. One common method includes the use of a condensation reaction between 1-benzofuran-2-ylamine and 3-methylphenyl-1,3,5-triazine-2,4-diamine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the triazine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that triazine derivatives, including 6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine, exhibit significant anticancer properties. In a study by Al-Mahmoud et al., compounds with similar structures demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The benzofuran moiety is believed to enhance the compound's interaction with biological targets.

Enzyme Inhibition

This compound has shown promise as an inhibitor of enzymes linked to metabolic disorders. For instance, derivatives of triazine have been investigated for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are crucial in diabetes management and Alzheimer's disease treatment . The presence of the benzofuran group may contribute to the selectivity and potency of these inhibitors.

Material Science Applications

Stabilizers in Organic Materials

The compound has been identified as an effective stabilizer against degradation caused by light, oxygen, and heat in organic materials. This application is particularly relevant in the development of polymers and coatings where longevity and durability are critical . The structural stability offered by the triazine core enhances the overall resilience of materials.

Catalytic Applications

Catalysts in Organic Synthesis

Recent studies have explored the use of 6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine as a catalyst in various organic reactions. Its ability to facilitate reactions without the need for additional catalysts has been noted in the synthesis of complex organic compounds . This catalytic property can streamline synthetic pathways in drug development and materials science.

Comparative Data Table

Case Studies

- Anticancer Studies :

- Enzyme Inhibition Research :

- Material Stability Testing :

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The triazine ring can form stable complexes with metal ions, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related 1,3,5-triazine-2,4-diamines, focusing on substituent effects and applications. Key analogs include:

Key Differences and Implications

Substituent Effects :

- Benzofuran vs. Benzothiazole : The benzofuran group (oxygen-containing) in the target compound favors hydrogen bonding and π-π stacking, whereas benzothiazole (sulfur-containing) in enhances electron-withdrawing effects and redox activity.

- Methyl vs. Chloro Groups : The 3-methylphenyl group in the target compound improves lipophilicity compared to the 4-chlorophenyl group in BH47828, which increases polarity and may reduce membrane permeability .

- Steric Hindrance : The 3-methyl substitution on benzofuran (as in ) introduces steric constraints that could limit binding to flat surfaces like graphene, unlike the unsubstituted benzofuran in the target compound .

- Derivatives with phenoxyphenyl or methylphenyl groups (e.g., BH47831, target compound) are more likely to exhibit antiproliferative activity due to optimized hydrophobic interactions with biological targets .

Synthetic Accessibility :

Physicochemical and Crystallographic Insights

- Hydrogen Bonding : The target compound’s diamine groups enable N–H⋯N hydrogen bonding, similar to the one-dimensional chain structures observed in 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine .

- LogP and Solubility : The target compound’s logP (~3.2) is higher than atrazine’s (logP 2.6), suggesting better membrane permeability but lower aqueous solubility .

Biological Activity

The compound 6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and future implications for drug development.

Synthesis and Characterization

The synthesis of 6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves several steps starting from appropriate precursors. The compound can be synthesized using methods similar to those employed for other 6,N2-diaryl-1,3,5-triazine-2,4-diamines. The characterization typically involves techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Cytotoxicity Studies

Recent studies have demonstrated that triazine derivatives exhibit significant antiproliferative activity against various cancer cell lines. Specifically, 6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has shown selective cytotoxicity against triple-negative breast cancer cells (MDA-MB231) with a GI50 value of approximately 1 nM . This indicates a potent ability to inhibit cell growth compared to non-cancerous cells such as MCF-10A .

Table 1: Cytotoxicity of 6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine against various cell lines

| Cell Line | GI50 (nM) | Selectivity |

|---|---|---|

| MDA-MB231 | 1 | High |

| SKBR-3 | >100 | Moderate |

| MCF-7 | >100 | Moderate |

| MCF-10A | >1000 | Low |

The mechanism by which this compound exerts its antiproliferative effects appears to involve apoptosis. Morphological assessments through fluorescence microscopy indicate that treated cancer cells exhibit characteristics typical of apoptotic cells. Additionally, time-dependent studies suggest that prolonged exposure increases cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the benzofuran and phenyl moieties significantly influence biological activity. For instance:

- Substitution Patterns : The presence of methoxy groups on the phenyl ring enhances potency significantly. Moving substituents from ortho to para positions can lead to a 200-fold increase in activity.

Table 2: Structure-Activity Relationships of Triazine Derivatives

| Compound Structure | Activity (GI50) | Comments |

|---|---|---|

| Para-substituted | 1 nM | Highest activity observed |

| Ortho-substituted | 200 nM | Significantly reduced potency |

| Meta-substituted | 300 nM | Reduced activity |

Case Studies

In a study focusing on the antiproliferative properties of various triazine derivatives including our compound of interest, it was found that those with specific substitutions exhibited enhanced selectivity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

Conclusion and Future Directions

The biological activity of 6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine highlights its potential as an anticancer agent. Its selective toxicity against triple-negative breast cancer cells positions it as a promising candidate for further development. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its mechanism in greater detail.

Continued exploration into related triazine compounds could yield a new class of anticancer agents that leverage specific molecular interactions for targeted therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.